7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyl group, and a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.
Attachment of the Heptanoic Acid Chain: This step often involves esterification followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in its structure allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
- 4-({2-[(1S,2S,3R,4R)-3-[(1E)-3-hydroxynon-1-en-1-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]ethyl}sulfanyl)but-2-enoic acid
Uniqueness
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is unique due to its combination of a pyrrolidine ring, a hydroxyl group, and a heptanoic acid chain
Properties
Molecular Formula |
C21H37NO4 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
7-[4-[(E)-3-hydroxynon-1-enyl]-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C21H37NO4/c1-3-4-5-8-11-18(23)15-14-17-16-22(2)21(26)19(17)12-9-6-7-10-13-20(24)25/h14-15,17-19,23H,3-13,16H2,1-2H3,(H,24,25)/b15-14+ |
InChI Key |
GCIZVWOOUQVTSP-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCC(/C=C/C1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Canonical SMILES |
CCCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.